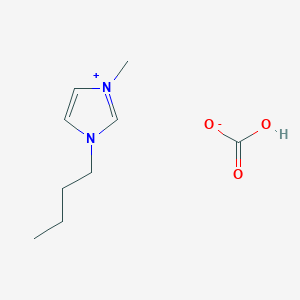

1-Butyl-3-methylimidazolium bicarbonate

概要

説明

1-Butyl-3-methylimidazolium bicarbonate is an ionic liquid that has garnered significant attention due to its unique properties and wide range of applications. Ionic liquids are salts that are liquid at or near room temperature and are known for their low volatility, high thermal stability, and ability to dissolve a variety of materials. This compound, in particular, is valued for its role in green chemistry and sustainable industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium bicarbonate can be synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with sodium bicarbonate. The reaction typically occurs in an aqueous medium and involves the exchange of chloride ions with bicarbonate ions. The reaction conditions include moderate temperatures and stirring to ensure complete ion exchange.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and scalability. The process may also include purification steps such as filtration and recrystallization to obtain high-purity ionic liquid.

化学反応の分析

Formation via CO₂ Absorption

Bmim HCO₃ forms through the interaction of CO₂ with 1-butyl-3-methylimidazolium acetate (Bmim Ac) or related ILs. Key steps include:

-

Carboxylation : CO₂ reacts with the IL’s acetate anion, producing bicarbonate (HCO₃⁻) and acetic acid. NMR studies confirm ~16% formation of 1-butyl-3-methylimidazolium-2-carboxylate as a byproduct .

-

Water Influence : Trace water accelerates bicarbonate formation without inhibiting carboxylation. At 0.15 molar fraction (mf) H₂O, bicarbonate becomes the dominant species .

Reaction Pathway :

Conditions: 313 K, low CO₂ mf (~0.27) .

Carboxylation of Amines

Bmim HCO₃ acts as a carboxylating agent for amines in the presence of alkyl halides, yielding carbamate esters :

| Amine | Alkyl Halide | Product (Carbamate Ester) | Yield (%) |

|---|---|---|---|

| Aniline | Benzyl bromide | Benzyl phenylcarbamate | 85 |

| Cyclohexylamine | Ethyl iodide | Ethyl cyclohexylcarbamate | 72 |

Mechanism :

-

Bmim HCO₃ transfers CO₂ to the amine, forming a carbamate intermediate.

Thermal Stability and Degradation

At temperatures ≥150°C (common in biomass processing), Bmim HCO₃ undergoes decomposition:

-

Secondary Reactions : Alkylation of residual imidazole derivatives forms low-volatility byproducts (e.g., 1-butyl-2-ethylimidazole) .

Degradation Pathway :

Notable Byproducts: Acetamides and acetic acid esters .

Interaction with Biomass Components

In lignin processing, Bmim HCO₃ reacts with aldehydes (e.g., vanillin) to form stable adducts:

-

Adduct Types :

Structural Confirmation :

科学的研究の応用

Chemical Synthesis

Carboxylating Agent

BMIm HCO₃ exhibits significant carboxylating properties, making it useful in organic synthesis. It has been demonstrated to convert amines into carbamate esters in the presence of alkyl halides, yielding moderate to good results depending on the specific reactants used. This reaction pathway highlights its potential as a green solvent and reagent in organic chemistry, providing a more environmentally friendly alternative to conventional methods .

Catalysis in Reactions

The ionic liquid's ability to dissolve various substrates allows it to act as a catalyst in several reactions. For instance, it facilitates the synthesis of carbonates and carbamates from alcohols and amines, respectively. The reaction conditions can be optimized by adjusting temperature and pressure, further enhancing yield and selectivity .

Biomass Processing

Dissolution of Lignocellulosic Biomass

BMIm HCO₃ is effective in dissolving lignocellulosic biomass, which is crucial for biofuel production and other biotechnological applications. At elevated temperatures, it can completely dissolve biomass, allowing for subsequent enzymatic hydrolysis or fermentation processes. This property is particularly advantageous for the conversion of agricultural waste into valuable biofuels .

Enhanced Reaction Rates

The ionic liquid's unique structure contributes to enhanced reaction rates during biomass processing. Studies indicate that BMIm HCO₃ can improve the efficiency of enzymatic reactions by providing a conducive environment for enzyme activity, thus promoting higher yields of fermentable sugars from cellulose .

Environmental Remediation

Carbon Dioxide Capture

BMIm HCO₃ has shown promise in carbon dioxide capture applications due to its ability to selectively absorb CO₂ from gas mixtures. This property is particularly relevant in mitigating greenhouse gas emissions from industrial processes. The ionic liquid's low volatility and thermal stability make it an attractive option for use in carbon capture technologies .

Desulfurization of Fuels

In the context of fuel processing, BMIm HCO₃ can be utilized for the extractive desulfurization of liquid fuels. Its efficiency in removing sulfur compounds from fuels under mild conditions presents a significant advantage over traditional methods, contributing to cleaner fuel production .

Case Studies

作用機序

The mechanism by which 1-butyl-3-methylimidazolium bicarbonate exerts its effects involves its ionic nature and ability to form hydrogen bonds. The bicarbonate ion can act as a nucleophile, participating in various chemical reactions. The imidazolium cation can stabilize reaction intermediates and enhance reaction rates through ionic interactions and hydrogen bonding .

類似化合物との比較

- 1-Ethyl-3-methylimidazolium Bicarbonate

- 1-Propyl-3-methylimidazolium Bicarbonate

- 1-Hexyl-3-methylimidazolium Bicarbonate

Comparison: 1-Butyl-3-methylimidazolium bicarbonate is unique due to its optimal balance of hydrophobicity and hydrophilicity, making it versatile for various applications. Compared to shorter-chain imidazolium bicarbonates, it offers better solubility for organic compounds. Compared to longer-chain analogs, it provides a more favorable viscosity and thermal stability profile .

生物活性

1-Butyl-3-methylimidazolium bicarbonate ([Bmim]HCO₃) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various biological contexts. This compound, part of the imidazolium family, exhibits significant biological activity, particularly in biocatalysis, biomass processing, and environmental remediation. This article explores the biological activity of [Bmim]HCO₃, supported by research findings, case studies, and data tables.

Structure and Stability

This compound is characterized by its imidazolium cation and bicarbonate anion. It is known for its thermal stability and ability to dissolve various organic and inorganic substances, making it a versatile solvent in biochemical applications. Studies have shown that [Bmim]HCO₃ can maintain its stability under elevated temperatures, which is crucial for many enzymatic reactions .

Solubility and Interaction with Biomolecules

The solubility of [Bmim]HCO₃ in water and its interaction with biomolecules enhance its utility in biological systems. It has been demonstrated that ionic liquids like [Bmim]HCO₃ can disrupt hydrogen bonding networks in biopolymers, thereby increasing enzyme accessibility to substrates .

Enzymatic Applications

Enzyme Activation

Research indicates that [Bmim]HCO₃ can activate certain enzymes, enhancing their catalytic efficiency. For instance, it has been observed that this ionic liquid can increase the activity of chitinase enzymes significantly compared to other ionic liquids like [Bmim]Cl and [Bmim]Br .

Table 1: Enzyme Activity Enhancement by Ionic Liquids

| Ionic Liquid | Enzyme Type | Activity Increase (%) | Reference |

|---|---|---|---|

| [Bmim]HCO₃ | Chitinase | 30 | Aspras et al., 2017 |

| [Bmim]Cl | Chitinase | 40 | Aspras et al., 2017 |

| [Bmim]Br | Chitinase | 30 | Aspras et al., 2017 |

Biomass Processing

Biorefining Applications

[Bmim]HCO₃ has shown promise in biorefining applications, particularly in the dissolution and fractionation of lignocellulosic biomass. This property facilitates the extraction of valuable compounds from biomass while promoting environmentally friendly processes . The ionic liquid's ability to enhance the accessibility of enzymes to lignocellulosic substrates makes it an important reagent in green chemistry.

Toxicological Studies

While the beneficial aspects of [Bmim]HCO₃ are well-documented, its potential toxicity is a subject of ongoing research. In vitro studies have indicated that exposure to certain concentrations may induce cellular stress responses; however, comprehensive toxicological assessments are still needed to understand its long-term effects on human health and the environment .

Case Study 1: Chitin Hydrolysis

A study investigated the use of [Bmim]HCO₃ as a solvent for enzymatic hydrolysis of chitin. The results demonstrated a significant increase in the yield of N-acetylglucosamine (GlcNAc), indicating that [Bmim]HCO₃ effectively enhances enzyme activity through improved substrate solubility and accessibility .

Case Study 2: Plastic Recovery

In another study focusing on environmental applications, [Bmim]HCO₃ was assessed for its effectiveness in recovering plastics from waste streams. The ionic liquid facilitated the glycolysis of polyethylene terephthalate (PET), showing higher catalytic activity compared to other ionic liquids. This finding underscores its potential role in sustainable waste management practices .

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CH2O3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUPLFPGMYCSME-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457230 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366491-15-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。